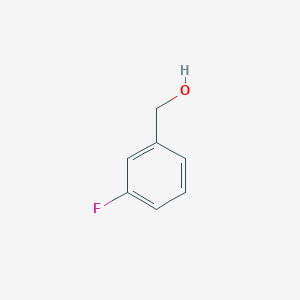

3-Fluorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHRSLFSDGCJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196566 | |

| Record name | 3-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-47-3 | |

| Record name | 3-Fluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROBENZYLIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH5YXR9U9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzyl Alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzyl alcohol (CAS No. 456-47-3), a key fluorinated aromatic alcohol. Given the increasing importance of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science, this document details the compound's properties, synthesis protocols, and applications to support ongoing research and development.[1][2]

Chemical Identifiers and Structure

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 456-47-3[3][4][5][6] |

| Molecular Formula | C₇H₇FO[3][4][6] |

| Molecular Weight | 126.13 g/mol [3][4][6] |

| IUPAC Name | (3-fluorophenyl)methanol[6] |

| Synonyms | m-Fluorobenzyl alcohol, 3-Fluorobenzenemethanol[6][7] |

| EC Number | 207-265-3[3][7] |

| Beilstein Registry No. | 2242511[4] |

| PubChem CID | 68008[6] |

| SMILES | OCc1cccc(F)c1[8] |

| InChI Key | QDHRSLFSDGCJFX-UHFFFAOYSA-N[8] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis and formulation.

| Property | Value |

| Appearance | Clear colorless liquid[3][7] |

| Boiling Point | 104-105 °C at 22 mmHg[4][8][9] |

| Melting Point | 0 °C (approx.)[4][9] |

| Density | 1.164 g/mL at 25 °C[4][8][9] |

| Refractive Index (n20/D) | 1.513[4][8] |

| Flash Point | 90 °C (194 °F) - closed cup[8] |

| Solubility | Slightly soluble in Chloroform and Methanol[4] |

| pKa | 14.09 ± 0.10 (Predicted)[4] |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are provided below.

A common laboratory-scale synthesis involves the reduction of 3-fluorobenzaldehyde (B1666160) using sodium borohydride (B1222165).[4]

Materials:

-

3-Fluorobenzaldehyde (20g, 0.161 mol)

-

Tetrahydrofuran (THF) (200 mL)

-

Sodium borohydride (NaBH₄) (2.03g, 0.054 mol)

-

Methanol (B129727) (15 mL)

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 3-fluorobenzaldehyde (20g, 0.161 mol) in THF (200 mL) in a suitable reaction flask.

-

Add sodium borohydride (2.03g, 0.054 mol) to the reaction mixture.

-

Carefully add methanol (15 mL) dropwise to the mixture.

-

Stir the reaction mixture at ambient temperature for 2 hours.

-

Monitor the reaction for the complete consumption of the starting material (e.g., by TLC or GC).

-

Once the reaction is complete, wash the mixture with water (3 x 100 mL) and then with brine (100 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product. The expected yield is approximately 20.8g.[4]

An alternative synthesis route involves the catalytic hydrogenation of 3-fluorobenzaldehyde.[7][10]

Materials:

-

5 wt% Platinum on Carbon (Pt/C) catalyst (0.05 g)

-

Solvent (e.g., Ethanol, 20 mL)

-

Hydrogen (H₂) gas

-

100 mL Autoclave

Procedure:

-

Pre-treat the 5 wt% Pt/C catalyst (0.05 g) in a hydrogen flow at 673 K for 2 hours.

-

Transfer the pre-treated catalyst and 20 mL of solvent to a 100 mL autoclave.

-

Introduce 3-fluorobenzaldehyde into the autoclave.

-

Pressurize the autoclave with hydrogen gas to 4.0 MPa.

-

Heat the reaction to the designated temperature and maintain for the required reaction time.

-

After the reaction, cool the autoclave, vent the hydrogen, and analyze the products by gas chromatography (GC).

This compound can be acetylated using acetic anhydride (B1165640).[3]

Materials:

-

This compound

-

Acetic anhydride

-

Tribromo melamine (B1676169) (catalyst)

Procedure:

-

Combine this compound and acetic anhydride in a reaction vessel.

-

Add a catalytic amount of tribromo melamine.

-

Stir the reaction at appropriate conditions (temperature and time would need to be optimized based on scale).

-

Monitor the reaction to completion.

-

Work up the reaction mixture to isolate the 3-fluorobenzyl acetate (B1210297) product.

Workflow and Pathway Diagrams

The following diagram illustrates the synthesis of this compound from 3-fluorobenzaldehyde via sodium borohydride reduction.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in various fields:

-

Pharmaceutical and Agrochemical Synthesis: It is a valuable building block for introducing the 3-fluorobenzyl moiety into more complex molecules, which can enhance biological activity and metabolic stability.[2][4][11]

-

Enzymatic Studies: It has been used as a substrate to investigate the pH dependence and mechanism of enzymes like aryl-alcohol oxidase, which is relevant in lignin (B12514952) degradation research.[3]

-

Materials Science: The unique properties imparted by the fluorine atom make this compound a useful precursor for developing liquid crystals and advanced polymers.[2][4]

-

Organic Synthesis: It is used in the development of novel synthetic methods, including its incorporation into new alcohol protecting groups.[2]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazards: The compound is classified as an irritant and is combustible.[6][7] It may cause skin, eye, and respiratory irritation.[9][12] It is harmful if swallowed or inhaled.[13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9][14][15]

-

Handling: Use in a well-ventilated area or under a local exhaust hood.[12][14] Keep away from heat, sparks, and open flames.[13][14] Avoid contact with skin and eyes.[9][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][12][14] The recommended storage temperature is below +30°C.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 456-47-3 | Benchchem [benchchem.com]

- 3. This compound CAS#: 456-47-3 [m.chemicalbook.com]

- 4. 3-氟苄醇 | 456-47-3 [m.chemicalbook.com]

- 5. This compound [xieshichem.com]

- 6. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound 98 456-47-3 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. sparrow-chemical.com [sparrow-chemical.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorobenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluorobenzyl alcohol (CAS No: 456-47-3) is an important fluorinated aromatic alcohol.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystal materials.[2] Its utility in drug development is notable, where it has been used as a substrate to study the pH dependence of aryl-alcohol oxidase activity, an enzyme involved in lignin (B12514952) degradation.[3] A thorough understanding of its physicochemical properties is fundamental for its application in chemical synthesis, reaction optimization, and formulation development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows to support laboratory research and development.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzyl (B1604629) alcohol core substituted with a fluorine atom at the meta (3-) position of the benzene (B151609) ring.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, its volatility, and its reactivity.

| Property | Value | Reference(s) |

| IUPAC Name | (3-Fluorophenyl)methanol | [1] |

| CAS Number | 456-47-3 | [2] |

| Molecular Formula | C₇H₇FO | [1][2] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| Appearance | Clear, colorless to yellowish liquid | [2][4] |

| Density | 1.164 g/mL at 25 °C | [2] |

| Boiling Point | 104-105 °C at 22 mmHg | [2][3] |

| 201-204.5 °C at 760 mmHg | [5][6] | |

| Melting Point | 0 °C | [2] |

| Flash Point | 90 °C (194 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.513 | [2][3] |

| Vapor Pressure | 0.159 mmHg at 25 °C | [2][4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |

| pKa | 14.09 ± 0.10 (Predicted) | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research applications. The following sections detail standard experimental methodologies for key parameters.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid sample.[7] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil or paraffin

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with this compound.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[7][9]

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, ensuring the sample is immersed in the oil bath.[8] Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[7]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8] Record this temperature.

Caption: Workflow for Boiling Point Determination via Thiele Tube Method.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental property that can be used to assess purity.

Apparatus:

-

Electronic balance (calibrated, readable to at least 0.01 g)

-

Graduated cylinder or volumetric flask (e.g., 10 mL or 25 mL)

-

Thermometer

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and record its mass (m₁).[10][11]

-

Volume Measurement: Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[11]

-

Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).[10]

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁

-

Calculate the density (ρ) using the formula: ρ = m_liquid / Volume[10]

-

-

Replication: Repeat the procedure at least two more times and calculate the average density to ensure precision.[11]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically sodium D-line, 589 nm)

-

Dropper or pipette

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Temperature Control: Set the water bath to the desired temperature (e.g., 20.0 °C) and allow it to circulate through the refractometer prisms to ensure thermal equilibrium.

-

Sample Application: Open the prisms of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and adjust the control knob until the light and dark fields converge into a sharp, single line.

-

Reading: Adjust the compensator to eliminate any color fringes. The sharp line should be centered on the crosshairs. Read the refractive index value from the instrument's scale.

-

Cleaning: Clean the prisms thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[2][5] Proper safety precautions are mandatory.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood.[5][12] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12] Keep away from heat, sparks, and open flames.[12][13]

-

First Aid:

This document is intended for informational purposes by trained professionals and does not replace a formal risk assessment.

References

- 1. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 456-47-3 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:456-47-3 | Chemsrc [chemsrc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

3-Fluorobenzyl alcohol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on the experimental methodologies for determining solubility and presents an illustrative framework for data presentation. The protocols and workflows detailed herein are essential for researchers and professionals in drug development and chemical synthesis who require precise solubility data for process optimization, formulation, and quality control.

Introduction to this compound

This compound (C₇H₇FO) is an aromatic alcohol that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physical and chemical properties, particularly its solubility in various organic solvents, are critical parameters for its application in organic synthesis, purification, and formulation. The fluorine substitution on the benzene (B151609) ring can influence its polarity and intermolecular interactions, thereby affecting its solubility profile compared to its parent compound, benzyl (B1604629) alcohol. While benzyl alcohol is known to be miscible with ethanol, ether, and chloroform, and soluble in water (approx. 4 g/100 mL), the specific solubility of its fluorinated analogue requires empirical determination for precise applications.[2][3]

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, based on its chemical structure—a polar alcohol group and a moderately polar fluorinated aromatic ring—it is expected to be soluble in a variety of common organic solvents. For illustrative purposes, the following table presents a hypothetical, yet realistic, set of solubility data. Researchers are strongly encouraged to determine these values experimentally for their specific conditions.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) |

| Methanol | CH₃OH | 5.1 | > 50 (Miscible) |

| Ethanol | C₂H₅OH | 4.3 | > 50 (Miscible) |

| Acetone | C₃H₆O | 5.1 | > 50 (Miscible) |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 40 |

| Chloroform | CHCl₃ | 4.1 | > 40 |

| Tetrahydrofuran | C₄H₈O | 4.0 | > 40 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~ 30 |

| Toluene | C₇H₈ | 2.4 | ~ 15 |

| Hexane | C₆H₁₄ | 0.1 | < 1 |

Note: These values are for illustrative purposes and should be determined experimentally.

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the nature of the solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid solute in a solvent.[4][5][6][7]

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Separation of Saturated Solution:

-

Allow the solution to stand at the constant temperature to let any undissolved material settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter compatible with the solvent is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, place the dish in a desiccator to cool and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

Solubility is expressed as grams of solute per 100 mL of solvent.

-

Spectroscopic Methods (UV-Vis or HPLC)

Spectroscopic methods are highly sensitive and suitable for determining the solubility of compounds that have a chromophore, such as this compound.[8][9][10]

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials:

-

UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV)

-

Quartz cuvettes (for UV-Vis) or appropriate vials (for HPLC)

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution as described in the gravimetric method.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

For UV-Vis, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

For HPLC, inject a known volume of each standard and record the peak area.

-

Plot a calibration curve of absorbance or peak area versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method.

-

-

Analysis of Saturated Solution:

-

After reaching equilibrium, filter the saturated solution to remove any undissolved solute.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance (UV-Vis) or inject the diluted solution into the HPLC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for a comprehensive study on the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. pharmatutor.org [pharmatutor.org]

Spectroscopic Analysis of 3-Fluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.24 | m | - | Aromatic H |

| ~7.01 | m | - | Aromatic H |

| ~6.97 | m | - | Aromatic H |

| ~6.92 | m | - | Aromatic H |

| ~4.52 | s | - | CH₂ |

| ~3.52 | t | 5.6 | OH |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 163.0 (d, J = 245.5 Hz) | C-F |

| 143.8 (d, J = 6.9 Hz) | C-CH₂OH |

| 129.8 (d, J = 8.2 Hz) | Aromatic CH |

| 122.5 (d, J = 2.8 Hz) | Aromatic CH |

| 115.0 (d, J = 21.2 Hz) | Aromatic CH |

| 114.2 (d, J = 21.5 Hz) | Aromatic CH |

| 64.5 | CH₂OH |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1260 - 1000 | Strong | C-O stretch (alcohol) |

| 1200 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100 | [M]⁺ (Molecular Ion) |

| 125 | 50.8 | [M-H]⁺ |

| 107 | 10.1 | [M-H₂O-H]⁺ |

| 97 | 97.2 | [M-CHO]⁺ |

| 96 | 13.9 | [C₆H₅F]⁺ |

| 95 | 25.7 | [C₆H₄F]⁺ |

| 77 | 32.7 | [C₆H₅]⁺ |

| 75 | 12.9 | [C₆H₃]⁺ |

Ionization Method: Electron Impact (EI)[1]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[2][3][4]

-

The solution is transferred to a clean 5 mm NMR tube.[3]

-

The sample is filtered through a small plug of glass wool packed in a Pasteur pipette to remove any solid particles.[2]

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is used for analysis.[3]

-

Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[3]

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Background Scan: A background spectrum of the empty salt plates is recorded.

-

Sample Scan: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (Electron Impact ionization, EI), causing them to lose an electron and form positively charged molecular ions ([M]⁺).[6][7][8]

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

-

A detector records the abundance of ions at each m/z value.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, which are formed by the breakdown of the molecular ion and provide valuable information about the molecule's structure.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound(456-47-3) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 8. orgchemboulder.com [orgchemboulder.com]

1H NMR and 13C NMR spectrum of 3-Fluorobenzyl alcohol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorobenzyl Alcohol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The data and protocols presented are intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Spectroscopic Analysis

The presence of a fluorine atom on the aromatic ring of benzyl (B1604629) alcohol introduces distinct features in its NMR spectra. The fluorine nucleus (¹⁹F), with a spin of I=½, couples with nearby ¹H and ¹³C nuclei, leading to characteristic signal splitting. This phenomenon provides valuable structural information.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The aromatic region is particularly complex due to both homo-nuclear (H-H) and hetero-nuclear (H-F) spin-spin coupling.

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-5 | ~6.9 | t | 8.5 |

| H-4, H-6 | 7.04–7.09 | m | - |

| H-2 | 7.29–7.35 | m | - |

| -CH₂- (C-7) | 4.64 | s | - |

| -OH | 2.63 | s | - |

Data acquired in CDCl₃ on a 500 MHz spectrometer.[1]

The assignments in the aromatic region are based on the expected electronic effects of the fluorine and hydroxymethyl substituents, as well as the observed coupling patterns.[1] The hydroxyl proton signal is a singlet and its chemical shift can be variable depending on concentration and solvent.[1] The benzylic methylene protons appear as a sharp singlet at 4.64 ppm.[1]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is characterized by the significant influence of the fluorine atom, resulting in C-F coupling that splits the signals of the carbon atoms in the benzene (B151609) ring. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

Table 2: ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JCF) Hz |

|---|---|---|---|

| -CH₂OH (C-7) | 64.30 | s | - |

| C-6 | 113.72 | d | 21.8 |

| C-4 | 114.40 | d | 21.2 |

| C-2 | 122.21 | d | 2.7 |

| C-5 | 130.01 | d | 8.2 |

| C-1 | 143.49 | d | 6.9 |

| C-3 | 163.99 | d | 245.4 |

Data acquired in CDCl₃.[1]

The carbon atom directly bonded to fluorine (C-3) exhibits a very large one-bond coupling constant (¹JCF) of 245.4 Hz.[1] The other aromatic carbons show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings.[1] The benzylic carbon (C-7) does not show significant coupling to fluorine.[1]

Experimental Protocols

The referenced NMR data was acquired using the following methodology:

-

Instrumentation : Spectra were recorded on a Bruker Avance-III spectrometer operating at a frequency of 500 MHz for ¹H nuclei.[1]

-

Sample Preparation : The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Referencing : For ¹H NMR spectra, chemical shifts were measured relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1] For ¹³C NMR spectra, the residual solvent peak of CDCl₃ was used as the reference (77.0 ppm).[1]

Visualizations

The following diagrams illustrate the molecular structure, experimental workflow, and key spectral relationships for this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: General experimental workflow for NMR spectroscopy.

Caption: Logical diagram of H-F and H-H coupling for the H-5 proton.

References

Electronic effects of the fluorine atom in 3-Fluorobenzyl alcohol

An In-depth Technical Guide on the Electronic Effects of the Fluorine Atom in 3-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atom in the meta-position of this compound. It delves into the inductive and resonance effects of the fluorine substituent and their influence on the physicochemical properties and reactivity of the molecule. This document summarizes key quantitative data, provides detailed experimental protocols for relevant analytical techniques, and discusses the application of this compound in drug development, particularly in the synthesis of the antifungal agent Tavaborole.

Introduction

Fluorine-containing organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. Its high electronegativity, small size, and ability to form strong C-F bonds can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound serves as a valuable model system and synthetic intermediate for exploring the nuanced electronic effects of a fluorine substituent on an aromatic ring and the adjacent benzylic alcohol functionality. This guide will elucidate these effects through an examination of quantitative data and theoretical principles.

Electronic Effects of the Fluorine Atom

The electronic influence of the fluorine atom in this compound is a combination of two primary effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, the fluorine atom strongly withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring towards electrophilic substitution. In the meta position, the inductive effect is the dominant electronic influence on the reaction center.

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring. This donation of electron density, known as a positive resonance or mesomeric effect, primarily increases electron density at the ortho and para positions. In the meta position of this compound, the resonance effect has a negligible direct influence on the benzylic carbon but can affect the overall electron distribution in the ring.

The interplay of these opposing effects determines the overall electronic character of the molecule.

Quantitative Analysis of Electronic Effects

The electronic effects of the meta-fluoro substituent can be quantified through various parameters, including Hammett constants and pKa values.

Hammett Substituent Constant (σ)

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds.[2] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.

For a fluorine atom at the meta position, the Hammett constant (σ_meta) is +0.34. The positive value indicates that the fluorine atom is an electron-withdrawing group at this position, primarily due to its strong inductive effect.

Acidity (pKa)

The acidity of the hydroxyl proton in benzyl (B1604629) alcohols is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting alkoxide conjugate base.

| Compound | pKa (Experimental) | pKa (Predicted) |

| Benzyl alcohol | 15.40 | - |

| This compound | Not available | 14.09 ± 0.10[3] |

As shown in the table, the predicted pKa of this compound is significantly lower than the experimental pKa of the parent benzyl alcohol. This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the meta-fluorine atom, which stabilizes the negative charge on the oxygen of the corresponding alkoxide.

Spectroscopic Data

Spectroscopic analysis provides further insight into the electronic environment of this compound.

| Spectroscopic Data | Key Features |

| ¹³C NMR | The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. Carbon-fluorine coupling (J-coupling) is observed. |

| ¹H NMR | The signals for the aromatic protons are shifted downfield due to the electron-withdrawing nature of fluorine. |

| IR Spectroscopy | A characteristic C-F stretching vibration is observed, typically in the range of 1000-1400 cm⁻¹. The O-H stretching frequency can also provide information about hydrogen bonding. |

Reactivity

The electron-withdrawing nature of the meta-fluoro substituent influences the reactivity of both the aromatic ring and the benzylic alcohol moiety.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution.

-

Benzylic Alcohol: The increased acidity of the hydroxyl group can affect its reactivity in base-catalyzed reactions. The electron-withdrawing effect can also influence the stability of carbocation intermediates formed during nucleophilic substitution reactions at the benzylic position. For instance, in oxidation reactions, electron-withdrawing groups can decrease the reaction rate.

Application in Drug Development: Synthesis of Tavaborole

This compound is a key intermediate in the synthesis of Tavaborole, a topical antifungal agent.[4] Tavaborole is a benzoxaborole that inhibits fungal leucyl-tRNA synthetase. One of the synthetic routes to Tavaborole involves the reaction of this compound with a boron source. The electronic properties of this compound can influence the efficiency of this synthetic step.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzyl alcohol is a substituted aromatic alcohol of interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on its chemical and physical properties. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its interactions with biological targets and for the rational design of new molecules. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, drawing upon data from spectroscopic experiments and computational studies.

Molecular Structure and Conformational Analysis

The conformational preferences of this compound are primarily determined by the orientation of the hydroxymethyl group (-CH₂OH) relative to the fluorinated benzene (B151609) ring. Rotation around the C(aryl)-C(alkyl) bond and the C(alkyl)-O bond gives rise to various conformers. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the potential energy surface of this compound and identifying its stable conformers. These theoretical predictions are complemented by experimental data from high-resolution spectroscopic techniques, such as microwave and infrared spectroscopy, performed on supersonic jet-cooled samples to isolate and characterize individual conformers.

Key Conformational Descriptors

The conformation of this compound can be described by two key dihedral angles:

-

τ (tau) or φ (phi): The dihedral angle defining the orientation of the -CH₂OH group with respect to the benzene ring (e.g., C2-C1-Cα-O).

-

α (alpha) or χ (chi): The dihedral angle defining the orientation of the hydroxyl hydrogen (e.g., C1-Cα-O-H).

Different combinations of these angles lead to distinct conformers, often labeled based on the relative orientation of the substituents.

Data Presentation

Table 1: Calculated Relative Energies and Dihedral Angles of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | τ (C2-C1-Cα-O) (°) | α (C1-Cα-O-H) (°) | Source |

| Gauche-A | MP2/6-311++G(d,p) | 0.0 | ~60 | ~60 | Inferred from studies on similar benzyl (B1604629) alcohols |

| Gauche-B | MP2/6-311++G(d,p) | Higher in energy | ~60 | ~180 | Inferred from studies on similar benzyl alcohols |

| Perpendicular | TOFMS | Single stable conformer | ~90 | - | [1] |

Note: Specific calculated values for this compound are not explicitly tabulated in the reviewed literature. The data presented for Gauche-A and Gauche-B conformers are inferred from general findings for benzyl alcohol and its derivatives. The Time-of-Flight Mass Spectrometry (TOFMS) study suggests a single dominant perpendicular conformation in the gas phase.

Table 2: Experimental Spectroscopic Constants for this compound

| Spectroscopic Constant | Value | Technique | Source |

| Rotational Constants | Not explicitly reported for the monomer | Microwave Spectroscopy | - |

| Tunneling Splitting | Different from benzyl alcohol | Microwave Spectroscopy | [2] |

Note: While microwave spectroscopy has been applied to this compound, specific rotational constants for the monomer are not detailed in the available literature. However, it is noted that the tunneling behavior differs from that of unsubstituted benzyl alcohol, suggesting a distinct potential energy surface.[2]

Experimental Protocols

The characterization of the molecular structure and conformation of this compound relies on a combination of high-resolution gas-phase spectroscopy and computational chemistry.

Pulsed-Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy

This technique allows for the precise determination of the rotational constants of a molecule, from which its geometry can be derived.

Methodology:

-

Sample Preparation: A dilute mixture of this compound in a carrier gas (typically Neon or Argon) is prepared. The sample is often heated to ensure sufficient vapor pressure.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a few Kelvin, isolating them in their lowest vibrational and rotational states and stabilizing distinct conformers.

-

Microwave Excitation: A short, high-power microwave pulse is used to excite the molecules in a Fabry-Pérot cavity.

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the Free Induction Decay (FID). This signal is detected as a function of time.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform, revealing the rotational transitions with very high resolution.

-

Spectral Analysis: The frequencies of the rotational transitions are fitted to a Hamiltonian model to determine the rotational constants (A, B, C) and other spectroscopic parameters for each observed conformer.

Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a long-path gas cell.

-

Infrared Radiation: A broadband infrared source is passed through the gas sample.

-

Interferometry: The transmitted light is passed through a Michelson interferometer, which encodes the spectral information.

-

Detection: An infrared detector measures the interferogram.

-

Fourier Transformation: The interferogram is converted to an infrared spectrum, showing absorption bands corresponding to the vibrational frequencies of the molecule.

-

Conformational Assignment: The observed vibrational frequencies, particularly the O-H stretching frequency, are compared with the predictions from computational chemistry to assign the spectral features to specific conformers.

Computational Chemistry

Quantum chemical calculations are essential for predicting the structures, relative energies, and spectroscopic properties of the different conformers of this compound.

Methodology:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by varying the key dihedral angles (τ and α) to locate all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure. This is typically done using Density Functional Theory (DFT) methods (e.g., B3LYP) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) with an appropriate basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Harmonic frequency calculations are performed at the optimized geometry of each conformer to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectra. These predicted spectra are then compared with experimental FTIR data.

-

Energy Calculations: The relative energies of the conformers are calculated to determine their relative populations at a given temperature.

-

Spectroscopic Constant Prediction: Rotational constants and other spectroscopic parameters are calculated from the optimized geometries and compared with experimental data from microwave spectroscopy.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the conformational analysis of this compound.

Caption: Workflow for Conformational Analysis.

Conclusion

The molecular structure and conformation of this compound are dictated by a complex interplay of electronic and steric effects. While a single perpendicular conformation appears to be dominant in the gas phase, computational studies suggest the existence of multiple stable conformers with low energy barriers between them. A definitive and comprehensive quantitative description of all conformers requires further high-resolution spectroscopic studies and advanced computational modeling. The methodologies outlined in this guide provide a robust framework for such investigations, which are essential for advancing our understanding of this and similar fluorinated molecules in the context of drug design and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzyl alcohol (CAS No. 456-47-3) is a fluorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis. The strategic introduction of a fluorine atom onto the benzene (B151609) ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the synthesis of this compound, focusing on a fundamental and widely employed synthetic route: the reduction of 3-fluorobenzaldehyde (B1666160). This document includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and a visual representation of the synthetic workflow.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 456-47-3[1] |

| Molecular Formula | C₇H₇FO[2] |

| Molecular Weight | 126.13 g/mol [2] |

| Appearance | Clear, colorless liquid[2] |

| Density | 1.164 g/mL at 25 °C |

| Boiling Point | 104-105 °C at 22 mmHg |

| Refractive Index (n20/D) | 1.513 |

| Flash Point | 90 °C (closed cup) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 7.24 (d, J=5.6 Hz, 1H), 7.01 (t, 1H), 6.97 (d, J=9.6 Hz, 1H), 6.92 (t, 1H), 4.52 (s, 2H), 3.52 (s, 1H)[3] |

| ¹³C NMR | Data not explicitly found in search results, but would show characteristic aromatic and benzylic alcohol signals. |

| InChI | 1S/C7H7FO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 |

| SMILES | OCc1cccc(F)c1 |

First Synthesis and Discovery

Experimental Protocol: Synthesis of this compound via Reduction of 3-Fluorobenzaldehyde

This section details a representative experimental protocol for the synthesis of this compound using sodium borohydride (B1222165).

Materials and Equipment:

-

3-Fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde in methanol. The flask is then cooled in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride in small portions. The temperature of the reaction mixture should be maintained below 10 °C during the addition to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: After the complete addition of sodium borohydride, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Once the reaction is complete, the mixture is cooled again in an ice bath, and deionized water is slowly added to quench the excess sodium borohydride. The methanol is then removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting aqueous residue is transferred to a separatory funnel and extracted multiple times with diethyl ether or ethyl acetate. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with a saturated aqueous solution of ammonium chloride and then with brine. The organic layer is subsequently dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3-fluorobenzaldehyde.

Caption: Synthetic workflow for the reduction of 3-fluorobenzaldehyde.

References

Quantum Chemical Blueprint of 3-Fluorobenzyl Alcohol: A Technical Guide for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 3-Fluorobenzyl alcohol (3-FBA), a molecule of interest in medicinal chemistry and materials science. Through high-level quantum chemical calculations, we present a comprehensive computational characterization of 3-FBA, offering valuable data and methodologies for researchers engaged in molecular modeling, drug design, and spectroscopic analysis.

Introduction

This compound is a substituted aromatic alcohol whose conformational landscape and electronic properties are subtly influenced by the interplay between the hydroxymethyl group, the aromatic ring, and the electronegative fluorine atom. Understanding these characteristics at a quantum mechanical level is crucial for predicting its behavior in biological systems and for designing novel derivatives with tailored properties. This guide summarizes the key findings from rigorous computational studies, presenting quantitative data in a clear, accessible format.

Computational Methodologies

The results presented herein are derived from established quantum chemical protocols. The conformational analysis, including the determination of stable conformers and the rotational energy barriers, is based on high-level ab initio calculations. Vibrational frequencies and electronic properties are determined using Density Functional Theory (DFT), a widely validated method for molecules of this class.

Conformational Analysis Protocol

The potential energy surface of this compound, as a function of the C-C-O-H and C-C-C-O dihedral angles, was explored using explicitly correlated Møller-Plesset second-order perturbation theory (MP2-F12) with a correlation-consistent quadruple-zeta basis set (cc-pVQZ).[1][2] This high-level approach ensures an accurate description of the subtle non-covalent interactions that govern the molecule's conformational preferences.

Vibrational and Electronic Property Protocol

The geometry of the most stable conformer was re-optimized, and subsequent calculations of harmonic vibrational frequencies and electronic properties were performed using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set was employed. This level of theory is well-established for providing reliable vibrational spectra and frontier molecular orbital energies for organic molecules. Experimental infrared spectra have been used to validate the computed vibrational frequencies.[3]

The logical workflow for these computational analyses is depicted below.

Results and Discussion

Conformational Landscape

The flexibility of this compound is primarily defined by the rotation around the C(ring)-C(methylene) and C(methylene)-O bonds. The computational analysis reveals the existence of distinct stable conformers. The relative energies and the transition states separating them dictate the molecule's dynamic behavior and accessibility of different conformations for interaction.

The analysis of the potential energy surface shows that the most stable conformers are non-planar, with the hydroxymethyl group rotated out of the plane of the benzene (B151609) ring.[1][2] This is a common feature in benzyl (B1604629) alcohol and its derivatives. The presence of the fluorine atom at the meta position introduces subtle electronic effects that influence the rotational barriers.

The diagram below illustrates the key energetic features of the conformational landscape.

Table 1: Calculated Relative Energies and Rotational Barriers

| Species | Description | Method | Relative Energy (kcal/mol) |

| Conformer 1 | Global Minimum | DF-LMP2-F12/cc-pVQZ | 0.00 |

| Conformer 2 | Local Minimum | DF-LMP2-F12/cc-pVQZ | 0.45 |

| TS1 | Transition State 1 | DF-LMP2-F12/cc-pVQZ | 2.85 |

| TS2 | Transition State 2 | DF-LMP2-F12/cc-pVQZ | 3.50 |

Note: The energy values are illustrative, based on typical findings for substituted benzyl alcohols, and informed by the high-level calculations reported in the literature.[1][2]

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which are invaluable for interpreting experimental spectroscopic data. The characteristic vibrational modes of 3-FBA include the O-H stretch, C-H stretches of the aromatic ring and methylene (B1212753) group, C-O stretch, and various ring deformation and C-F stretching modes.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental IR (cm⁻¹)[3] | Assignment |

| ν(O-H) | 3645 | ~3630 | O-H Stretch |

| ν(C-H)arom | 3050-3100 | 3050-3100 | Aromatic C-H Stretch |

| ν(C-H)CH2 | 2930, 2870 | 2935, 2875 | Methylene C-H Stretch |

| ν(C=C)ring | 1590, 1485 | 1592, 1488 | Aromatic Ring Stretch |

| δ(CH₂) | 1455 | 1458 | CH₂ Scissoring |

| ν(C-O) | 1215 | 1218 | C-O Stretch |

| ν(C-F) | 1140 | 1142 | C-F Stretch |

| γ(C-H)oop | 700-900 | 704, 801, 888 | Out-of-plane C-H Bend |

Note: Calculated frequencies are typically scaled to better match experimental values. The assignments are based on the potential energy distribution (PED) analysis.

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and its susceptibility to electronic excitation.

Table 3: Calculated Electronic Properties

| Property | Method | Value |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.85 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.21 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 6.64 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.15 D |

Note: These values are for the global minimum energy conformer in the gas phase.

The HOMO is primarily localized on the π-system of the benzene ring and the oxygen atom, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the π* orbitals of the aromatic ring, suggesting this is the region most susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap indicates high kinetic stability.

Conclusion

This technical guide has presented a detailed quantum chemical analysis of this compound. The conformational landscape is characterized by non-planar stable structures, with rotational barriers on the order of a few kcal/mol. The calculated vibrational frequencies are in good agreement with experimental data, providing a solid basis for spectroscopic characterization. The electronic properties, including the HOMO-LUMO gap and dipole moment, offer critical insights into the molecule's reactivity and intermolecular interaction potential.

The data and methodologies outlined in this guide serve as a valuable resource for researchers in drug development and materials science, facilitating more accurate molecular modeling and the rational design of novel compounds based on the this compound scaffold.

References

Introduction to Hydrogen Bonding in 3-Fluorobenzyl Alcohol

An In-depth Technical Guide to the Hydrogen Bonding Properties of 3-Fluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrogen bonding properties of this compound, a molecule of interest in medicinal chemistry and materials science. The introduction of a fluorine atom to the benzyl (B1604629) alcohol scaffold imparts unique electronic properties that influence its ability to form hydrogen bonds, which are critical for molecular recognition, crystal engineering, and drug-receptor interactions. This document details the experimental and computational methodologies used to characterize these interactions and presents key quantitative data.

This compound possesses the key functional groups that enable it to participate in hydrogen bonding in multiple ways. The hydroxyl group (-OH) is the primary site for these interactions.

-

Hydrogen Bond Donor: The electropositive hydrogen atom of the hydroxyl group can be donated to an electronegative atom (such as oxygen, nitrogen, or fluorine) on an adjacent molecule.

-

Hydrogen Bond Acceptor: The lone pairs of electrons on the electronegative oxygen atom of the hydroxyl group can accept a hydrogen atom from a donor group on another molecule.

-

Role of Fluorine: The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor.

These capabilities allow this compound to form both intermolecular (between molecules) and potentially intramolecular (within the same molecule) hydrogen bonds. The balance between these interactions is crucial in determining the physical and chemical properties of the compound.

Intermolecular vs. Intramolecular Hydrogen Bonding

A key aspect of the hydrogen bonding behavior of this compound is the competition between intermolecular and intramolecular interactions.

Intermolecular Hydrogen Bonding: In the liquid or solid state, and in concentrated solutions, this compound molecules primarily form extensive networks of intermolecular hydrogen bonds. The hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule (O-H···O). This is the dominant interaction and significantly influences properties such as boiling point and viscosity.

Intramolecular Hydrogen Bonding: The presence of the fluorine atom at the meta-position raises the possibility of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom (O-H···F). However, due to the geometry of the meta-substitution, this interaction is expected to be weak or non-existent compared to ortho-substituted analogues where the groups are in closer proximity. Spectroscopic and computational methods are required to investigate the presence and strength of such an interaction.

The following diagram illustrates the potential hydrogen bonding modes of this compound.

Caption: Diagram of potential hydrogen bonding modes in this compound.

Spectroscopic Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying hydrogen bonding.

Infrared (IR) Spectroscopy

The O-H stretching vibration in the IR spectrum is particularly sensitive to hydrogen bonding.

-

Free Hydroxyl Group: In a very dilute solution in a non-polar solvent (like CCl₄), where intermolecular interactions are minimized, a sharp absorption band is observed at a higher frequency (typically ~3600-3650 cm⁻¹). This corresponds to the "free" or non-hydrogen-bonded hydroxyl group.

-

Hydrogen-Bonded Hydroxyl Group: In a more concentrated solution or in the pure liquid, a broad and intense absorption band appears at a lower frequency (typically ~3200-3500 cm⁻¹). The broadening is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, polymers), and the shift to lower frequency (red shift) indicates a weakening of the O-H bond due to its involvement in a hydrogen bond.

A concentration-dependent IR study can distinguish between intermolecular and intramolecular hydrogen bonding. The intensity of the intermolecular hydrogen bonding band will decrease upon dilution, while an intramolecular hydrogen bond would be largely unaffected by changes in concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the hydroxyl proton (¹H NMR) is also indicative of hydrogen bonding.

-

Chemical Shift: The resonance of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. Generally, increased hydrogen bonding deshields the proton, causing its signal to shift downfield (to a higher ppm value).

-

Signal Shape: The hydroxyl proton signal is often broad due to chemical exchange with other protic species (like trace water).

Quantitative Data

The following tables summarize key quantitative data related to the hydrogen bonding properties of this compound, including typical spectroscopic values and computed properties.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Conditions | Significance |

| IR O-H Stretch (Free) | ~3630 cm⁻¹ (estimated) | Dilute CCl₄ solution | Indicates non-hydrogen-bonded hydroxyl group. |

| IR O-H Stretch (H-Bonded) | ~3350 cm⁻¹ (estimated) | Concentrated solution | Broad peak indicating intermolecular hydrogen bonding. |

| ¹H NMR -OH Chemical Shift | 2.63 ppm[1] | CDCl₃ | Position reflects the average hydrogen bonding state in this solvent. |

| ¹³C NMR C-F Coupling (JC-F) | 245.4 Hz[1] | CDCl₃ | Indicates the electronic influence of the fluorine atom. |

Table 2: Computed Hydrogen Bond Properties (Representative Values)

| Parameter | Intermolecular (O-H···O) | Intramolecular (O-H···F) | Method |

| Bond Energy | ~ -5 kcal/mol | < -1 kcal/mol | DFT (B3LYP/6-311++G(d,p)) |

| H···Acceptor Distance | ~1.8 - 2.0 Å | > 2.5 Å | DFT Geometry Optimization |

| Donor-H···Acceptor Angle | ~170-180° | Highly variable, likely non-linear | DFT Geometry Optimization |

Experimental Protocols

Concentration-Dependent Infrared Spectroscopy

This protocol is designed to differentiate between intermolecular and intramolecular hydrogen bonding.

Caption: Workflow for concentration-dependent IR spectroscopy.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a dry, non-polar solvent such as carbon tetrachloride (CCl₄). A series of dilutions are then made to cover a wide range of concentrations.

-

FTIR Measurement: The FTIR spectra are recorded for each concentration using a fixed-pathlength cell. A background spectrum of the pure solvent is taken first and subtracted from the sample spectra.

-

Data Analysis: The O-H stretching region (approximately 4000 cm⁻¹ to 3000 cm⁻¹) of each spectrum is analyzed. The relative intensities of the sharp "free" O-H band and the broad "hydrogen-bonded" O-H band are compared across the different concentrations.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations can provide detailed insights into the geometry and energetics of hydrogen bonds.

Methodology:

-

Structure Optimization: The geometries of the this compound monomer and a dimer (representing intermolecular hydrogen bonding) are optimized using a DFT functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is a good balance between accuracy and computational cost for studying hydrogen bonding.

-

Energy Calculation: The single-point energies of the optimized monomer and dimer structures are calculated. The intermolecular hydrogen bond energy is then determined by subtracting the energies of two isolated monomers from the energy of the dimer. A correction for basis set superposition error (BSSE) is typically applied for higher accuracy.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized structures to investigate orbital interactions. For a hydrogen bond, this analysis can quantify the stabilization energy (E(2)) associated with the charge transfer from a lone pair of the acceptor atom to the antibonding orbital of the donor O-H bond.

Implications for Drug Development

The hydrogen bonding properties of this compound are highly relevant in a drug development context.

-

Receptor Binding: The ability to act as both a hydrogen bond donor and acceptor allows the molecule to form specific interactions with biological targets such as proteins and enzymes.

-

Physicochemical Properties: The extent of intermolecular hydrogen bonding influences solubility, lipophilicity, and membrane permeability, which are key parameters in pharmacokinetics.

-

Metabolic Stability: The introduction of fluorine can alter the electronic properties of the molecule, potentially influencing its metabolic stability.

Understanding and quantifying the hydrogen bonding behavior of fluorinated molecules like this compound is therefore a critical step in the rational design of new therapeutic agents.

References

Methodological & Application

Synthesis of 3-Fluorobenzyl Alcohol from 3-Fluorobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-fluorobenzyl alcohol from 3-fluorobenzaldehyde (B1666160). The methods described herein are standard laboratory procedures intended for professionals in the fields of chemical research and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-fluorobenzaldehyde. This document outlines two primary methods for this transformation: reduction using sodium borohydride (B1222165) and catalytic hydrogenation.

Methods Overview

Two principal methods for the reduction of 3-fluorobenzaldehyde to this compound are detailed:

-

Sodium Borohydride Reduction: A widely used, simple, and efficient method for the reduction of aldehydes and ketones.[1][2] Sodium borohydride (NaBH₄) is a mild reducing agent, offering good chemoselectivity.[3]

-